4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile
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Overview
Description
4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile is a chemical compound with the molecular formula C10H8N4S2 and a molecular weight of 248.33 g/mol . This compound features a thiadiazole ring, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with benzyl chloride under basic conditions . The reaction proceeds through the formation of a thiolate intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes . The thiadiazole ring is known to exhibit a range of biological activities, which may contribute to the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- 3-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile
- 4-{[(4-Methyl-1,3-thiazol-2-yl)thio]methyl}benzoic acid
Uniqueness
4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S2/c11-5-7-1-3-8(4-2-7)6-15-10-14-13-9(12)16-10/h1-4H,6H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKQYFVIIWAGRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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